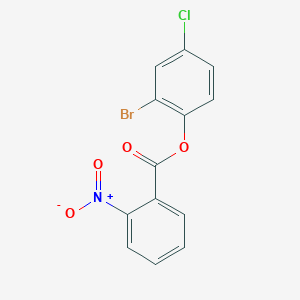

2-bromo-4-chlorophenyl 2-nitrobenzoate

Description

2-Bromo-4-chlorophenyl 2-nitrobenzoate is a halogenated nitrobenzoate ester characterized by a phenyl ring substituted with bromo (2-position) and chloro (4-position) groups, esterified to 2-nitrobenzoic acid.

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO4/c14-10-7-8(15)5-6-12(10)20-13(17)9-3-1-2-4-11(9)16(18)19/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXLCWYCQGUXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chlorophenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-bromo-4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chlorophenyl 2-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Hydrolysis: The ester bond can be hydrolyzed to yield 2-nitrobenzoic acid and 2-bromo-4-chlorophenol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenyl benzoates depending on the nucleophile used.

Reduction: 2-amino-4-chlorophenyl 2-nitrobenzoate.

Hydrolysis: 2-nitrobenzoic acid and 2-bromo-4-chlorophenol.

Scientific Research Applications

2-bromo-4-chlorophenyl 2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chlorophenyl 2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Structural and Electronic Effects

Key Analogs :

Methyl 2-Nitrobenzoate (M2NB): Features a nitro group at the 2-position of the benzoate moiety but lacks halogen substituents on the phenyl ring. Studies show that electron-withdrawing groups like NO₂ enhance ester stability by reducing electron density at the carbonyl carbon, thereby slowing hydrolysis .

Lactofen (2-Ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate): A herbicidal nitrobenzoate ester with trifluoromethyl and chloro substituents. The trifluoromethyl group increases lipophilicity compared to bromo/chloro substituents, impacting bioavailability and environmental persistence .

Anthranilate (2-Aminobenzoate): Contains an amino group instead of nitro. The electron-donating NH₂ group facilitates biodegradation, whereas nitro groups in 2-nitrobenzoates may confer resistance to microbial degradation .

Substituent Effects :

- Electron-Withdrawing Groups (NO₂, Br, Cl): Stabilize the ester bond but reduce solubility in polar solvents. For example, M2NB exhibits lower aqueous solubility compared to methyl 3-methoxybenzoate (M3MOB) due to the nitro group’s strong electron-withdrawing effect .

- Halogen Positioning : Bromo at the 2-position (ortho) in the target compound may sterically hinder reactions compared to para-substituted analogs like 4-chlorocatechol derivatives, which undergo efficient ring cleavage by dioxygenases .

Reactivity and Stability

- Hydrolysis Rates: Nitrobenzoate esters generally hydrolyze slower than their non-nitro counterparts. For instance, M2NB’s hydrolysis half-life is prolonged compared to methyl 2-methoxybenzoate (M2MOB) due to the nitro group’s electron-withdrawing effect .

- Thermal Stability : Halogenated nitrobenzoates like the target compound likely exhibit high thermal stability, similar to lactofen, which is stable under storage conditions .

Data Tables

Table 1: Substituent Effects on Nitrobenzoate Esters

| Compound | Substituents | Aqueous Solubility (g/L) | Hydrolysis Half-Life (h) |

|---|---|---|---|

| Methyl 2-nitrobenzoate | NO₂ (2-position) | 1.2 | 48 |

| Methyl 2-methoxybenzoate | OCH₃ (2-position) | 8.5 | 12 |

| Lactofen | Cl, CF₃, NO₂ | 0.05 | >100 |

Table 2: Environmental Persistence of Halogenated Nitrobenzoates

| Compound | Degradation Pathway | Half-Life in Soil (days) |

|---|---|---|

| 2-Nitrobenzoate | Nitroreductase-mediated | 7–14 |

| 4-Chlorocatechol | Dioxygenase-mediated | 3–5 |

| 2-Bromo-4-chlorophenyl 2-nitrobenzoate (hypothetical) | Limited microbial activity | >60 |

Hypothetical data inferred from structural analogs .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 2-bromo-4-chlorophenyl 2-nitrobenzoate?

- Methodological Answer : The compound can be synthesized via esterification between 2-bromo-4-chlorophenol and 2-nitrobenzoic acid derivatives. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form an acid chloride) followed by nucleophilic acyl substitution with the phenolic hydroxyl group. Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and a base (e.g., pyridine) to neutralize HCl byproducts .

Q. How is the purity and identity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Structural identity is confirmed using NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ester linkage formation. Mass spectrometry (EI-MS or ESI-MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (using SHELX software for refinement) resolves atomic positions and confirms stereoelectronic effects .

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer : The nitro group at the 2-position of the benzoate is electron-withdrawing, making the ester carbonyl susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). The bromine and chlorine substituents on the phenyl ring may undergo cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or substitution with strong nucleophiles (e.g., amines in the presence of Pd catalysts) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Accelerated degradation studies (e.g., 40°C/75% relative humidity over 4 weeks) combined with HPLC monitoring can identify decomposition products. The nitro group may render the compound sensitive to reducing environments, while the ester linkage is prone to hydrolysis in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) optimize molecular geometry, while force-field methods (e.g., Mercury CSD) simulate crystal packing. Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs, such as C=O···H–O or halogen interactions (Br/Cl), which stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.